Uranium diboride

Description

Uranium diboride (UB₂) is a refractory ceramic compound composed of uranium and boron in a 1:2 molar ratio. It is characterized by its high density (12.7 g/cm³), high thermal conductivity, and exceptional uranium density, making it a candidate for advanced nuclear fuel applications . UB₂ crystallizes in a hexagonal structure (AlB₂-type), where boron atoms form layered hexagonal networks with uranium atoms occupying interstitial positions . Key properties include:

| Property | Value |

|---|---|

| Molecular Weight | 259.651 g/mol |

| Density | 12.7 g/cm³ |

| Melting Point | Not Available (N/A) |

| Thermal Conductivity | Higher than UO₂ (exact value pending) |

| Crystal Structure | Hexagonal (AlB₂-type) |

UB₂ is synthesized via carbo/borothermic reduction of uranium dioxide (UO₂), a scalable method suitable for industrial production .

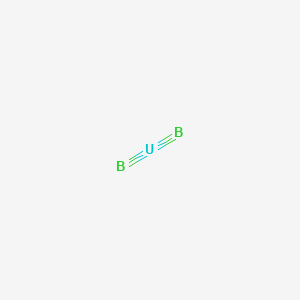

Structure

2D Structure

Properties

CAS No. |

12007-36-2 |

|---|---|

Molecular Formula |

B2U |

Molecular Weight |

259.66 g/mol |

IUPAC Name |

bis(boranylidyne)uranium |

InChI |

InChI=1S/2B.U |

InChI Key |

QPXOIGGWJBMJIH-UHFFFAOYSA-N |

Canonical SMILES |

B#[U]#B |

Origin of Product |

United States |

Preparation Methods

Uranium diboride can be synthesized through several methods:

Borocarbothermic Reduction: This method involves the reduction of uranium dioxide (UO₂) with boron carbide (B₄C), carbon ©, and diboron trioxide (B₂O₃). The reaction is typically carried out in a vacuum furnace at temperatures up to 1800°C.

Direct Reactive Melting: This method involves the direct melting of boron and uranium.

Chemical Reactions Analysis

Reactions During Sintering

Sintering UB₂ with carbon additives improves densification by reducing surface oxides and forming gaseous intermediates :

Primary Reactions:

-

Oxide Removal:

UO₂ (surface) + C → CO(g) -

Secondary Phase Formation:

UB₂ + C → UBC (Uranium-Boron-Carbon) or UC (Uranium Carbide)

Effect of Carbon Content:

| Carbon Addition | Atmosphere | Density (% Theoretical) | Secondary Phases |

|---|---|---|---|

| 0 wt% | H₂/Ar | 78% | None detected |

| 0.5 wt% | H₂ | 92% | UBC (11%), UC (1%) |

| 1 wt% | Vacuum | 85% | Increased porosity |

Exceeding 0.5 wt% carbon disrupts microstructure due to excessive gas evolution .

Oxidation in Air

UB₂ exhibits stability in water but oxidizes in air at elevated temperatures :

Reaction:

3 UB₂ + 7 O₂ → U₃O₈ + 3 B₂O₃

Oxidation Data:

| Temperature Range | Reaction Progress |

|---|---|

| <400°C | No detectable oxidation |

| 400–800°C | Surface oxidation begins |

| >800°C | Rapid bulk oxidation |

Interaction with Hydrogen

Sintering in hydrogen atmosphere enhances densification but promotes secondary phase formation :

Observed Phases:

-

UBC (Uranium-Boron-Carbon) in carbon-doped samples.

-

UC (Uranium Carbide) traces at grain boundaries.

Mechanism:

H₂ reduces surface oxides, while carbon reacts with UB₂ to form volatile intermediates (e.g., B₂O₃(g)), facilitating particle rearrangement.

Stability Under Irradiation

Though not directly studied in the provided sources, UB₂’s high thermal conductivity (≈30 W/m·K vs. UO₂’s ≈4 W/m·K) suggests superior performance under irradiation by reducing thermal stress and fission gas release.

Scientific Research Applications

Uranium diboride has several scientific research applications:

Nuclear Fuel: Due to its high thermal conductivity and uranium density, this compound is being considered as a component for advanced technology fuel (ATF) concepts.

Radioactive Waste Immobilization: This compound is explored as a method for immobilizing uranium-based radioactive waste, rendering it safe for long-term storage.

High Entropy Alloys: It is being investigated as an ingredient in high entropy alloys due to its stability and thermal properties.

Mechanism of Action

The mechanism by which uranium diboride exerts its effects is primarily related to its high thermal conductivity and stability. In nuclear fuel applications, it enhances the thermal conductivity of the fuel matrix, allowing for better heat dissipation. The molecular targets and pathways involved include the interaction of uranium and boron atoms, which form a stable boride structure that can withstand high temperatures and oxidative environments .

Comparison with Similar Compounds

Structural and Chemical Comparison with Actinide Borides

Actinide borides, such as uranium tetraboride (UB₄) and plutonium diboride (PuB₂) , share structural similarities with UB₂. These compounds feature boron clusters arranged in two- or three-dimensional networks, with metal atoms embedded within the matrix . Key differences include:

- UB₄ (Uranium Tetraboride): Formula: UB₄ Structure: Tetragonal (ThB₄-type) Synthesis: Produced via reaction of uranium tetrachloride (UCl₄) with magnesium diboride (MgB₂) . Applications: Less studied compared to UB₂, but notable for its high boron content.

Key Distinction : UB₂’s hexagonal structure and uranium content make it uniquely suited for nuclear fuel applications, whereas UB₄ and PuB₂ lack comparable industrial scalability or performance data .

Comparison with Transition Metal Diborides

Transition metal diborides, such as zirconium diboride (ZrB₂) and titanium diboride (TiB₂), are non-radioactive ceramics with high melting points and thermal conductivities.

Thermal Conductivity: ZrB₂ exhibits higher thermal conductivity than TiB₂, but UB₂’s uranium content provides superior neutron economy in reactors . Isotopic enrichment (e.g., using boron-11) further enhances UB₂’s thermal performance .

Density : UB₂’s density (12.7 g/cm³) far exceeds that of ZrB₂ (6.085 g/cm³) and TiB₂ (4.52 g/cm³), making it ideal for compact nuclear fuel designs .

Comparison with Uranium Carbide (UC)

Uranium carbide (UC) is another candidate for nuclear fuels but differs significantly from UB₂:

| Property | UB₂ | UC |

|---|---|---|

| Density (g/cm³) | 12.7 | 13.6 |

| Thermal Conductivity | Higher | Moderate |

| Chemical Stability | Resistant to oxidation at high temperatures | Prone to hydrolysis and oxidation |

Advantages of UB₂ :

Disadvantages :

Research Findings and Industrial Relevance

- Synthesis Advancements : UB₂’s carbo/borothermic synthesis route enables industrial-scale production, addressing limitations of earlier methods that relied on elemental uranium .

- Thermal Performance : Studies using density functional theory (DFT) suggest boron isotope engineering (e.g., boron-11) can optimize UB₂’s thermal conductivity for reactor environments .

Q & A

Q. What are the optimal synthesis conditions for producing phase-pure uranium diboride (UB₂) in laboratory settings?

To synthesize UB₂, a common method involves solid-state reactions using uranium tetrachloride (UCl₄) and magnesium diboride (MgB₂) at 800–1000°C under inert atmospheres. Post-synthesis, acid washing removes byproducts like MgCl₂. Phase purity is verified via X-ray diffraction (XRD), with peak alignment to calculated UB₂ patterns . For reproducibility, ensure stoichiometric ratios and controlled cooling rates to prevent secondary phase formation (e.g., U₃B₈).

Q. Which characterization techniques are most reliable for confirming UB₂ crystallographic structure and stoichiometry?

- XRD : Primary tool for phase identification; compare experimental patterns with computational models (e.g., Rietveld refinement).

- Neutron diffraction : Resolves light boron atoms in the lattice, critical for detecting vacancies or site disorders .

- SEM-EDS : Confirms elemental composition but requires calibration against certified standards to avoid boron quantification errors .

Q. How do computational methods like DFT address challenges in modeling UB₂’s electronic properties?

Density functional theory (DFT) with generalized gradient approximation (GGA) functionals (e.g., Perdew-Burke-Ernzerhof) accounts for electron exchange-correlation effects. For actinides like uranium, include spin-orbit coupling to improve accuracy in predicting magnetic and electronic band structures . Validation against experimental X-ray photoelectron spectroscopy (XPS) data is essential to refine parameters.

Advanced Research Questions

Q. How can researchers reconcile contradictions between DFT predictions and experimental data on UB₂’s electronic structure?

Discrepancies often arise from inadequate treatment of electron correlations in GGA-DFT. Advanced approaches include:

- Hybrid functionals (e.g., HSE06) to mix exact exchange with GGA.

- GW approximation for quasiparticle corrections to bandgaps.

- Dynamical mean-field theory (DMFT) for strong electron correlations in uranium’s 5f orbitals. Cross-validate with angle-resolved photoemission spectroscopy (ARPES) and Hall effect measurements .

Q. What methodologies resolve uncertainties in UB₂’s thermodynamic stability under extreme conditions (e.g., high pressure/temperature)?

- High-pressure diamond anvil cell (DAC) experiments : Monitor phase transitions via in situ XRD or Raman spectroscopy.

- CALPHAD modeling : Integrate experimental enthalpy data to predict UB₂ stability in multicomponent systems (e.g., U-B-C).

- Ab initio molecular dynamics (AIMD) : Simulate lattice dynamics at elevated temperatures to identify decomposition pathways .

Q. How can anisotropic thermal expansion in UB₂’s hexagonal lattice be systematically quantified?

Use temperature-dependent neutron diffraction to measure lattice parameters along the a- and c-axes. Pair with machine learning potentials trained on DFT data to simulate thermal expansion coefficients. Compare results with Grüneisen theory to assess phonon contributions .

Methodological Considerations

Q. What protocols ensure reproducibility in UB₂ synthesis across different laboratories?

Q. How should conflicting data from XRD and neutron diffraction on boron occupancy be resolved?

Perform joint refinement using both datasets in software like FullProf. Apply Bayesian statistics to quantify uncertainty in site occupancy factors. Cross-check with atom probe tomography (APT) for nanoscale compositional analysis .

Data Analysis Frameworks

Q. What statistical approaches are suitable for analyzing UB₂’s mechanical properties (e.g., hardness, fracture toughness)?

- Weibull analysis : Models scatter in microindentation hardness data.

- Finite element modeling (FEM) : Correlates nanoindentation load-displacement curves with elastic-plastic behavior.

- Error propagation : Quantify uncertainties from instrument calibration and sample surface roughness .

Q. How can researchers design experiments to distinguish intrinsic UB₂ properties from substrate-induced effects in thin-film studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.